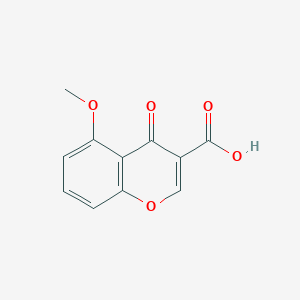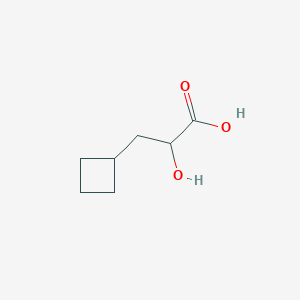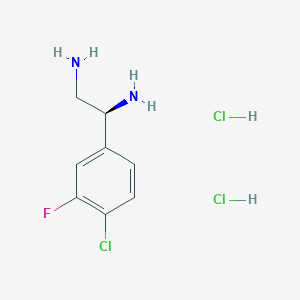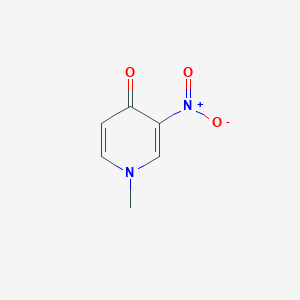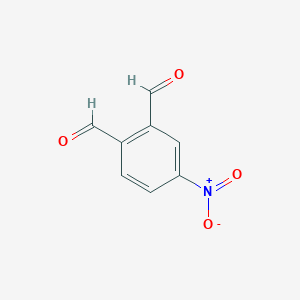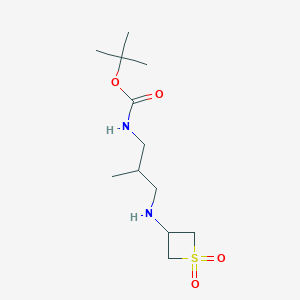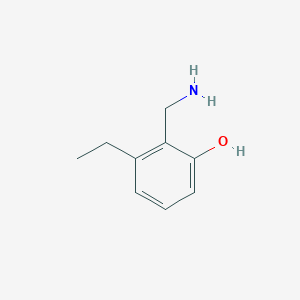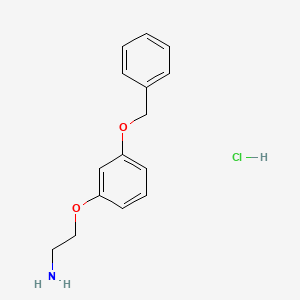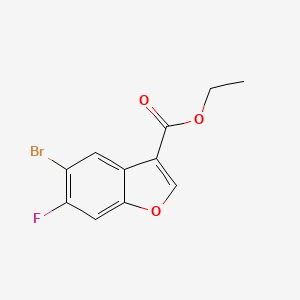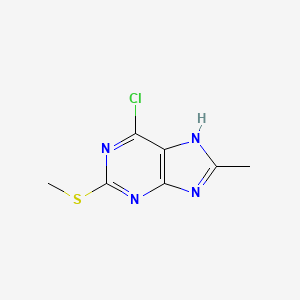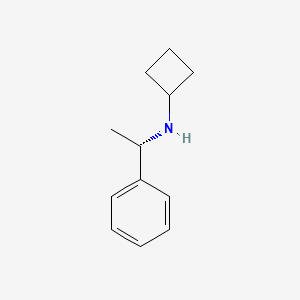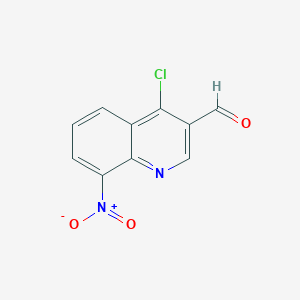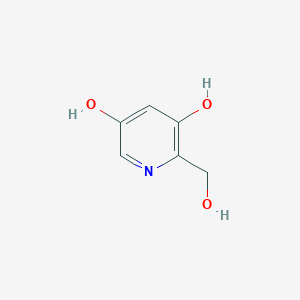
2-(Hydroxymethyl)pyridine-3,5-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Hydroxymethyl)pyridine-3,5-diol is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a pyridine ring substituted with hydroxymethyl and diol groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)pyridine-3,5-diol can be achieved through several methods. One common approach involves the hydroxymethylation of pyridine derivatives. For instance, the reaction of pyridine with formaldehyde and a suitable catalyst can yield the desired compound. The reaction conditions typically involve moderate temperatures and the use of solvents such as water or alcohols .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable processes. One such method is the biocatalytic conversion of naturally occurring pyridine derivatives using recombinant microbial whole cells. This approach offers a sustainable alternative to traditional chemical synthesis, with high yields and reduced environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(Hydroxymethyl)pyridine-3,5-diol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and appropriate solvents .
Major Products
The major products formed from these reactions include aldehydes, carboxylic acids, alcohols, and substituted pyridine derivatives. These products can be further utilized in various chemical and pharmaceutical applications .
Scientific Research Applications
2-(Hydroxymethyl)pyridine-3,5-diol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and metabolic pathways.
Medicine: It has potential therapeutic applications due to its biological activity, including antioxidant and anti-inflammatory properties.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals
Mechanism of Action
The mechanism of action of 2-(Hydroxymethyl)pyridine-3,5-diol involves its interaction with specific molecular targets. For example, it can inhibit enzymes such as alpha- and beta-glucosidase, which play a role in carbohydrate metabolism. The compound’s hydroxyl groups allow it to form hydrogen bonds with the active sites of these enzymes, thereby inhibiting their activity .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxymethyl-3,4-dihydroxy-5-methylpyrrolidine: This compound also contains hydroxyl groups and a pyridine ring but differs in its substitution pattern.
2,6-Bis(hydroxymethyl)pyridine: Similar in structure but with hydroxymethyl groups at different positions on the pyridine ring.
Uniqueness
2-(Hydroxymethyl)pyridine-3,5-diol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C6H7NO3 |
|---|---|
Molecular Weight |
141.12 g/mol |
IUPAC Name |
2-(hydroxymethyl)pyridine-3,5-diol |
InChI |
InChI=1S/C6H7NO3/c8-3-5-6(10)1-4(9)2-7-5/h1-2,8-10H,3H2 |
InChI Key |
WZFIDEYDULSZMV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1O)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


